molecular formula C11H15N2NaO3 B6135992 sodium 4-(1-piperazinyl)benzoate hydrate

sodium 4-(1-piperazinyl)benzoate hydrate

Cat. No. B6135992
M. Wt: 246.24 g/mol
InChI Key: TYQJYJFLTITDQR-UHFFFAOYSA-M
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Description

Sodium 4-(1-piperazinyl)benzoate hydrate is a chemical compound with the molecular weight of 246.24 .


Synthesis Analysis

The synthesis of piperazine derivatives, which includes sodium 4-(1-piperazinyl)benzoate hydrate, has been studied extensively. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The linear formula of sodium 4-(1-piperazinyl)benzoate hydrate is C11 H13 N2 O2 . Na . H2 O . The Inchi Code is 1S/C11H14N2O2.Na.H2O/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H,14,15);;1H2/q;+1;/p-1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of sodium 4-(1-piperazinyl)benzoate hydrate include a molecular weight of 246.24 and a linear formula of C11 H13 N2 O2 . Na . H2 O .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Sodium 4-(1-piperazinyl)benzoate hydrate (MFCD11841201):

Pharmaceutical Research

Sodium 4-(1-piperazinyl)benzoate hydrate is widely studied in pharmaceutical research due to its potential therapeutic properties. It is often used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders. Its piperazine moiety is known for its role in the development of antipsychotic and antidepressant drugs .

Chemical Synthesis

In chemical synthesis, this compound serves as an intermediate in the production of more complex molecules. Its structure allows for modifications that can lead to the creation of new compounds with potential applications in various fields, including medicinal chemistry and materials science .

Biological Studies

Researchers utilize Sodium 4-(1-piperazinyl)benzoate hydrate in biological studies to investigate its effects on cellular processes. It is often used in experiments to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its potential as a therapeutic agent .

Material Science

In material science, this compound is explored for its potential use in the development of new materials. Its unique chemical properties make it a candidate for creating polymers and other materials with specific desired characteristics, such as enhanced durability or conductivity .

Analytical Chemistry

Sodium 4-(1-piperazinyl)benzoate hydrate is also employed in analytical chemistry as a reagent. It can be used in various analytical techniques to detect and quantify other substances, making it valuable in quality control and research settings .

Toxicology Studies

Finally, this compound is used in toxicology studies to assess its safety and potential toxic effects. Understanding its toxicity is crucial for determining its suitability for various applications, particularly in pharmaceuticals and agriculture.

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Safety and Hazards

The safety data sheet for sodium benzoate, a related compound, indicates that it causes serious eye irritation . It is recommended to wash skin thoroughly after handling and to wear eye protection. If it comes into contact with the eyes, rinse cautiously with water for several minutes and remove contact lenses if present . If eye irritation persists, seek medical advice .

properties

IUPAC Name

sodium;4-piperazin-1-ylbenzoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.Na.H2O/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H,14,15);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQJYJFLTITDQR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(=O)[O-].O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-(1-piperazinyl)benzoate hydrate

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